
Phospholipase A2 activating peptide
Übersicht
Beschreibung
Phospholipase A2 activating peptide (PLAP) is a peptide fragment derived from phospholipase A2 (PLA2) activating protein, which enhances PLA2 activity in a dose-dependent manner. At 1 µg/ml, PLAP increases PLA2 activity by 10-fold, making it a critical modulator of lipid signaling pathways . Structurally, PLAP shares homology with melittin—a major component of bee venom—and belongs to the β-transducin (Gβ) superfamily . PLA2 enzymes hydrolyze phospholipids to release arachidonic acid, a precursor for pro-inflammatory eicosanoids, linking PLAP to inflammatory and immune responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phospholipase A2 activating peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Phospholipase A2 activating peptide primarily undergoes hydrolysis reactions catalyzed by phospholipase A2 enzymes. These reactions involve the cleavage of the ester bond at the sn-2 position of phospholipids, resulting in the formation of free fatty acids and lysophospholipids .
Common Reagents and Conditions
The hydrolysis reactions typically require the presence of calcium ions (Ca2+), which act as cofactors for the phospholipase A2 enzymes. The reactions are usually carried out in aqueous environments at physiological pH and temperature .
Major Products
The major products of the hydrolysis reactions catalyzed by this compound are free fatty acids, such as arachidonic acid, and lysophospholipids. These products play significant roles in various biological processes, including the production of inflammatory mediators .
Wissenschaftliche Forschungsanwendungen
Phospholipase A2 activating peptide has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used to study the mechanisms of enzyme-catalyzed hydrolysis reactions. Researchers investigate the kinetics and thermodynamics of these reactions to understand the factors influencing enzyme activity and specificity .
Biology
In biology, this compound is employed to explore the roles of phospholipase A2 enzymes in cellular processes. Studies focus on how these enzymes contribute to membrane remodeling, signal transduction, and lipid metabolism .
Medicine
In medicine, this compound is utilized to develop therapeutic agents targeting inflammatory diseases. By modulating the activity of phospholipase A2 enzymes, researchers aim to control the production of inflammatory mediators and alleviate symptoms of conditions such as arthritis and asthma .
Industry
In the industrial sector, this compound is used in the production of bioactive lipids and lipid-based products. These compounds have applications in pharmaceuticals, cosmetics, and food industries .
Wirkmechanismus
Phospholipase A2 activating peptide exerts its effects by binding to phospholipase A2 enzymes and enhancing their catalytic activity. The peptide interacts with specific sites on the enzyme, facilitating the hydrolysis of phospholipids at the sn-2 position. This process releases free fatty acids and lysophospholipids, which are then converted into various bioactive molecules, including prostaglandins and leukotrienes .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis of PLAP with Similar Compounds
Activators of PLA2
Melittin
- Source: Bee venom (Apis mellifera) .
- Mechanism : Directly activates PLA2 via membrane permeabilization, facilitating substrate access.
- Efficacy: Melittin constitutes ~50% of bee venom by dry weight and exhibits potent PLA2-dependent cytotoxic effects on cancer cells .
- Key Difference : Unlike PLAP, melittin is cytotoxic at higher concentrations due to its pore-forming activity.
Amyloid-β (Aβ) Peptides
- Source : Pathological aggregates in Alzheimer’s disease (AD).
- Mechanism : Aβ1-42 activates PLA2 by enhancing hydrolysis of phosphatidylglycerol (PPHPG) substrates, particularly at submicromolar Ca²⁺ concentrations .
- Efficacy: Preaggregated Aβ1-42 enhances PLA2 activity by 3–4 orders of magnitude compared to monomeric forms .
- Key Difference : Aβ peptides contribute to neurotoxicity via cPLA2-mediated apoptosis, whereas PLAP’s role in neurodegeneration remains unexplored .
Snake Venom PLA2 (svPLA2)
- Source: Krait (Bungarus fasciatus) venom .
- Mechanism : Direct enzymatic hydrolysis of membrane phospholipids, inducing cancer cell death.
- Efficacy: Basic svPLA2 from krait venom shows cytotoxic effects on human breast and lung cancer cells in vitro .
- Key Difference : svPLA2 functions as an enzyme, whereas PLAP acts as a regulatory peptide.
Inhibitors of PLA2
sPLA2-Inhibitory Peptide (Pep-1)
- Source : Engineered based on snake PLIγ .
- Mechanism : Binds to the hydrophobic active site of sPLA2, blocking substrate access.
- Efficacy : CPGV peptide inhibits 69.12% of svPLA2 activity in vitro .
- Therapeutic Application: Reduces joint erosion and synovitis in TNF transgenic arthritis models .
Duramycins
- Source : Streptomyces-derived lanthionine-containing antibiotics .
- Mechanism: Indirect inhibition by binding to phosphatidylethanolamine, altering membrane structure.
- Efficacy : Inhibits human PLA2 at 1 µM .
- Key Difference : Broader antimicrobial activity compared to peptide-specific inhibitors like CPGV.
cPLA2 Inhibitors (e.g., PACOCF₃)
- Mechanism : Blocks phosphorylation of cPLA2, preventing arachidonic acid release.
- Efficacy : Prevents prion peptide (HuPrP106-126)-induced neuronal damage by inhibiting cPLA2-microglia interactions .
- Therapeutic Application : Mitigates neuroinflammation in AD models by reducing Aβ clearance deficits .
Structural and Functional Insights
- PLAP vs. Melittin : Both share β-sheet structures, but PLAP lacks melittin’s hemolytic activity due to differences in charge distribution .
- PLAP vs. Aβ Peptides : While PLAP enhances PLA2 activity, Aβ peptides dysregulate lipid membranes, leading to pathological PLA2 activation in AD .
- PLAP vs. svPLA2: PLAP modulates endogenous PLA2, whereas svPLA2 acts as an exogenous toxin with direct enzymatic activity .
Data Tables
Table 1: Comparison of PLA2-Activating Compounds
Table 2: Comparison of PLA2-Inhibiting Compounds
Biologische Aktivität
Phospholipase A2 (PLA2) activating peptides play a crucial role in various biological processes, including inflammation, immune response, and cellular signaling. This article explores the biological activity of PLA2 activating peptides, focusing on their mechanisms of action, effects on cellular functions, and potential therapeutic applications.
Overview of Phospholipase A2
PLA2 enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, producing free fatty acids and lysophospholipids. These products are critical for generating bioactive lipids involved in inflammatory responses and cell signaling pathways. PLA2s can be classified into secretory (sPLA2) and cytosolic forms, with sPLA2s being particularly significant in immune responses and inflammation .
PLA2 activating peptides enhance the enzymatic activity of PLA2 through several mechanisms:
- Interfacial Activation : sPLA2 enzymes exhibit increased activity when interacting with lipid aggregates rather than monomeric substrates. This interfacial activation is essential for their catalytic function .
- Calcium Dependency : Many PLA2s require calcium ions for activation. The binding of calcium alters the conformation of PLA2, facilitating its interaction with phospholipid membranes .
- Peptide Interactions : Specific peptides, such as amyloid beta-peptides, have been shown to activate PLA2 by enhancing its hydrolytic activity on phospholipid substrates under certain conditions .
Inflammation and Immune Response
PLA2 activating peptides are integral to the inflammatory response. They facilitate the release of arachidonic acid, a precursor for eicosanoids, which are lipid mediators that modulate inflammation . The activation of PLA2 in immune cells leads to:
- Lipid Signaling : Activation of PLA2 in macrophages leads to lipid signaling cascades that promote phagocytosis and microbial degradation .
- Eicosanoid Production : Eicosanoids generated from arachidonic acid can have both pro-inflammatory and anti-inflammatory effects depending on their type .
Cellular Proliferation and Wound Healing
Recent studies have demonstrated that certain PLA2 activating peptides can stimulate cellular proliferation and tissue regeneration:
- Wound Healing : Research on LAPLA2, an acidic phospholipase A2 peptide from Lachesis muta, indicated its effectiveness in promoting fibroblast proliferation and collagen deposition in scar tissue models. This peptide enhanced antioxidant activity in treated tissues, suggesting its potential as a therapeutic agent for wound healing .
Study | Findings |
---|---|
LAPLA2 Effects | Increased fibroblast proliferation; enhanced collagen deposition; improved oxidative status in scar tissue. |
Amyloid Beta-Peptides | Activated PLA2, enhancing hydrolysis of phospholipids; correlated with neurotoxicity in cultured neurons. |
Case Studies
- Amyloid Beta-Peptide Activation : A study investigated the effects of amyloid beta-peptides on PLA2 activity. The peptide Aβ1-42 significantly activated PLA2, leading to increased hydrolysis rates of specific phospholipid analogs. This activation was linked to neurotoxicity observed in neuronal cultures .
- Therapeutic Potential of LAPLA2 : In vivo studies using LAPLA2 demonstrated its ability to accelerate wound healing through enhanced cellularity and angiogenesis. The peptide was shown to reduce oxidative stress markers in treated tissues, indicating its potential as a novel therapeutic agent for skin injuries .
Q & A
Basic Research Questions
Q. How is PLAP-mediated activation of phospholipase A2 (PLA2) experimentally validated in vitro?
- Methodological Answer : Purified PLA2 isoforms (e.g., group IV or V) are incubated with recombinant PLAP or synthetic PLAP analogs. Activity is quantified using fluorogenic substrates (e.g., PED-A1) or radiolabeled phospholipids. Fluorescence intensity or liberated fatty acids (e.g., arachidonic acid) are measured via HPLC or mass spectrometry. Negative controls include PLA2 inhibitors (e.g., methyl arachidonyl fluorophosphonate) .
Q. What are the primary methods for detecting PLAP expression and activity in cellular models?
- Methodological Answer :
- Western Blot : Use isoform-specific antibodies (e.g., anti-PLAP ab133589 for human samples) with validation via blocking peptides .
- Activity Assays : Fluoroimmunoassays (FIA) or time-resolved fluorescence (TRF) with PLAP-specific probes (e.g., thioester substrates). Alternatively, thin-layer chromatography (TLC) quantifies phosphatidylcholine hydrolysis products .
- Cell Imaging : Fluorescently labeled PLAP or PLA2 substrates (e.g., BODIPY-FL C11) in live-cell imaging to monitor real-time activation .
Q. Which model systems are optimal for studying PLAP-PLA2 interactions?
- Methodological Answer :
- Cell Lines : HeLa (for cytosolic PLA2) or A549 (for secreted PLA2) with PLAP overexpression/knockdown via CRISPR or siRNA .
- In Vitro Reconstitution : Synthetic lipid vesicles containing phosphatidylcholine and PLAP to mimic membrane interactions .
Advanced Research Questions
Q. How does PLAP contribute to store-operated calcium (SOC) channel activation?
- Methodological Answer : PLAP interacts with calcium influx factor (CIF) to activate calcium-independent PLA2 (iPLA2), generating lysophospholipids (LysoPLs) that gate SOC channels. Validate via:
- Inhibitor Studies : Use iPLA2 inhibitors (e.g., bromoenol lactone) in calcium imaging.
- Gene Knockout Models : iPLA2-deficient cells show attenuated SOC activity despite PLAP presence .
Q. How can contradictory findings on PLAP's role in apoptosis (pro-survival vs. pro-death) be resolved?
- Methodological Answer :
- Cell-Type Specificity : Compare epithelial vs. immune cells; PLAP may activate pro-inflammatory cPLA2 in macrophages but anti-apoptotic iPLA2 in neurons.
- Isoform-Specific Inhibition : Use siRNA targeting PLA2G4A (cPLA2) vs. PLA2G6 (iPLA2) to dissect pathways .
Q. What is PLAP's mechanistic role in cancer cell death regulation?
- Methodological Answer : PLAP enhances mitochondrial PLA2 activity, disrupting membrane potential and releasing cytochrome c. Key approaches:
- Mitochondrial Isolation : Measure PLA2 activity in purified mitochondria with/without PLAP.
- Metabolomics : Track arachidonic acid and cardiolipin oxidation via LC-MS .
Q. Methodological Challenges & Contradictions
Q. Why do in vitro PLA2 activation assays yield variable results with PLAP?
- Methodological Answer : Discrepancies arise from:
- Substrate Specificity : PLAP preferentially activates sPLA2 over cPLA2 in certain lipid environments (e.g., phosphatidylethanolamine vs. phosphatidylcholine).
- Assay Conditions : Calcium concentration and pH critically influence PLAP-PLA2 binding; optimize using buffer screens .
Q. How to address conflicting data on PLAP's association with atherosclerosis?
- Methodological Answer :
Eigenschaften
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C106H184N28O30/c1-19-55(12)78(125-88(147)67(48-51(4)5)120-90(149)70-33-26-44-131(70)101(160)69(50-135)122-85(144)62(108)37-39-74(139)140)95(154)115-58(15)84(143)116-63(30-22-23-41-107)87(146)123-76(53(8)9)94(153)121-68(49-52(6)7)89(148)128-82(60(17)137)99(158)129-81(59(16)136)98(157)118-65(38-40-75(141)142)100(159)134-47-29-36-73(134)102(161)132-45-27-34-71(132)92(151)126-79(56(13)20-2)96(155)127-80(57(14)21-3)97(156)130-83(61(18)138)103(162)133-46-28-35-72(133)91(150)124-77(54(10)11)93(152)117-64(31-24-42-113-105(109)110)86(145)119-66(104(163)164)32-25-43-114-106(111)112/h51-73,76-83,135-138H,19-50,107-108H2,1-18H3,(H,115,154)(H,116,143)(H,117,152)(H,118,157)(H,119,145)(H,120,149)(H,121,153)(H,122,144)(H,123,146)(H,124,150)(H,125,147)(H,126,151)(H,127,155)(H,128,148)(H,129,158)(H,130,156)(H,139,140)(H,141,142)(H,163,164)(H4,109,110,113)(H4,111,112,114)/t55-,56-,57-,58-,59+,60+,61+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,76-,77-,78-,79-,80-,81-,82-,83-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFWHYXWBKKRHI-JYBILGDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C106H184N28O30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745503 | |
Record name | L-alpha-Glutamyl-L-seryl-L-prolyl-L-leucyl-L-isoleucyl-L-alanyl-L-lysyl-L-valyl-L-leucyl-L-threonyl-L-threonyl-L-alpha-glutamyl-L-prolyl-L-prolyl-L-isoleucyl-L-isoleucyl-L-threonyl-L-prolyl-L-valyl-L-arginyl-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2330.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137314-60-4 | |
Record name | L-alpha-Glutamyl-L-seryl-L-prolyl-L-leucyl-L-isoleucyl-L-alanyl-L-lysyl-L-valyl-L-leucyl-L-threonyl-L-threonyl-L-alpha-glutamyl-L-prolyl-L-prolyl-L-isoleucyl-L-isoleucyl-L-threonyl-L-prolyl-L-valyl-L-arginyl-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.